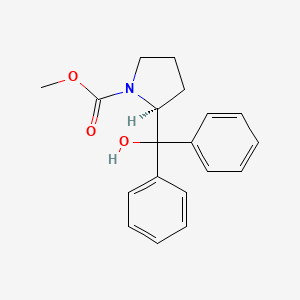

Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate

Beschreibung

IUPAC Nomenclature and Stereochemical Designation

The International Union of Pure and Applied Chemistry nomenclature for this compound is established as methyl (2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylate. This systematic name precisely defines the structural arrangement and stereochemical configuration of the molecule. The designation "(2S)" indicates the absolute configuration at the second carbon position of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules. The stereochemical notation is critical for distinguishing this compound from its enantiomeric counterpart, which would bear the (2R) configuration.

The structural framework consists of a five-membered pyrrolidine ring with nitrogen at position 1, where the carboxylate ester group is attached. The hydroxydiphenylmethyl substituent is positioned at carbon 2 of the pyrrolidine ring, creating a chiral center that determines the compound's optical activity. The hydroxy(diphenyl)methyl portion describes the tertiary alcohol bearing two phenyl rings attached to the same carbon center. This complex substituent pattern creates significant steric bulk around the pyrrolidine core structure.

The compound exhibits negative optical rotation, as indicated by the "(-)" designation in its common name, which corresponds to its (2S) absolute configuration. This optical activity measurement provides experimental confirmation of the compound's stereochemical identity and distinguishes it from stereoisomeric variants that might exhibit different rotational properties.

CAS Registry Number and Alternative Synonymous Designations

The Chemical Abstracts Service registry number for this compound is 352535-68-3. This unique numerical identifier serves as the definitive reference for this specific stereoisomer across scientific databases and regulatory systems worldwide. The registry number ensures unambiguous identification of the compound regardless of nomenclature variations or language differences in scientific literature.

Multiple synonymous designations exist for this compound across various databases and suppliers. The compound is alternatively designated as (S)-(-)-N-Carbomethoxy-alpha,alpha-diphenyl-2-pyrrolidinemethanol. This nomenclature emphasizes the carbomethoxy functional group (methyl carboxylate) and the alpha,alpha-diphenyl substitution pattern on the pyrrolidinemethanol framework. Additional systematic variations include methyl (2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylate and methyl (2S)-()-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate.

Database identifiers provide additional reference points for this compound across scientific platforms. The PubChem Compound Identifier is 10924983, while the DSSTox Substance Identifier is DTXSID90448578. The Nikkaji Number, representing the Japan Chemical Substance Dictionary designation, is J1.821.742B. These multiple identifier systems ensure comprehensive coverage across international chemical databases and regulatory frameworks.

| Identifier Type | Value | Source Database |

|---|---|---|

| CAS Registry Number | 352535-68-3 | Chemical Abstracts Service |

| PubChem CID | 10924983 | National Center for Biotechnology Information |

| DSSTox DTXSID | DTXSID90448578 | Environmental Protection Agency |

| Nikkaji Number | J1.821.742B | Japan Chemical Substance Dictionary |

| Wikidata ID | Q72491303 | Wikidata Chemical Database |

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₉H₂₁NO₃. This formula reflects the compound's composition of nineteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular structure encompasses multiple functional groups contributing to this elemental composition, including the ester carbonyl, tertiary alcohol, aromatic ring systems, and the pyrrolidine nitrogen heterocycle.

The molecular weight is precisely calculated as 311.37 grams per mole, though slight variations in reported values (311.4 g/mol) exist across different databases. This molecular weight calculation incorporates the standard atomic masses of constituent elements and provides essential data for stoichiometric calculations and analytical procedures. The relatively substantial molecular weight reflects the compound's complex structure with multiple aromatic rings and functional groups.

Structural analysis reveals the distribution of atoms across distinct molecular regions. The pyrrolidine ring system contributes C₄H₈N to the overall formula, while the two phenyl rings account for C₁₂H₁₀. The hydroxydiphenylmethyl substituent, including the tertiary alcohol carbon, provides C₁₃H₁₁O. The methyl ester functionality contributes C₂H₃O₂, completing the molecular composition.

The compound's structural complexity is further evidenced by its chemical descriptors. The Simplified Molecular Input Line Entry System representation is COC(=O)N1CCC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O. The International Chemical Identifier string provides a standardized structural representation: InChI=1S/C19H21NO3/c1-23-18(21)20-14-8-13-17(20)19(22,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,22H,8,13-14H2,1H3/t17-/m0/s1.

| Molecular Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C₁₉H₂₁NO₃ | Elemental Analysis |

| Molecular Weight | 311.37 g/mol | Atomic Mass Summation |

| Melting Point | 160-164°C | Experimental Determination |

| InChI Key | VRSDVCVAJXOENN-KRWDZBQOSA-N | Computational Generation |

| Canonical SMILES | COC(=O)N1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | Structural Encoding |

Eigenschaften

IUPAC Name |

methyl (2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-23-18(21)20-14-8-13-17(20)19(22,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,22H,8,13-14H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSDVCVAJXOENN-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448578 | |

| Record name | Methyl (2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-68-3 | |

| Record name | Methyl (2S)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Pyrrolidine Ring

- The pyrrolidine ring is constructed via cyclization reactions starting from linear precursors containing amine and carboxylic acid functionalities.

- Strong bases such as sodium hydride or potassium tert-butoxide are employed to deprotonate intermediates and promote ring closure.

- Reaction conditions are optimized to favor the (2S)-stereochemistry, crucial for the biological activity of the final compound.

Introduction of the Hydroxydiphenylmethyl Group

- The hydroxydiphenylmethyl group is introduced through nucleophilic substitution where diphenylmethanol acts as the electrophilic partner.

- The reaction typically proceeds under mild conditions to preserve stereochemical integrity.

- Solvent and temperature control are essential to minimize side reactions and ensure high yield.

Esterification to Form Methyl Ester

- The carboxylic acid moiety of the pyrrolidine intermediate is esterified using methanol.

- Catalysts such as sulfuric acid or coupling reagents like dicyclohexylcarbodiimide (DCC) facilitate the ester bond formation.

- The reaction is monitored to prevent overreaction or decomposition.

Industrial Scale-Up Considerations

- Continuous flow reactors are often employed to scale the synthesis, enabling precise control over reaction parameters such as temperature, pressure, and residence time.

- Optimization focuses on maximizing yield and purity while minimizing by-products.

- Purification techniques include recrystallization, chromatography, and distillation to obtain the compound at pharmaceutical-grade purity.

Reaction Conditions and Optimization Data

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base for cyclization | Sodium hydride or potassium tert-butoxide | Ensures efficient ring closure |

| Temperature | 0–50 °C | Mild to moderate to maintain stereochemistry |

| Solvent | Aprotic solvents (e.g., THF, DMF) | Facilitates nucleophilic substitution |

| Esterification catalyst | Sulfuric acid or DCC | Efficient conversion to methyl ester |

| Reaction time | Several hours | Monitored by TLC or HPLC for completion |

Research Findings on Synthetic Efficiency

- Studies indicate that the stereoselective control during pyrrolidine ring formation is critical to obtain the (2S)-enantiomer, which exhibits desired biological activity.

- The nucleophilic substitution step with diphenylmethanol proceeds with high regioselectivity under optimized conditions, minimizing formation of side products.

- Esterification using DCC is preferred in some protocols due to milder conditions and higher yields compared to acid-catalyzed methods.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrolidine ring formation | Base-induced cyclization | Sodium hydride, potassium tert-butoxide | 70–85 | Stereoselective control essential |

| Hydroxydiphenylmethyl group introduction | Nucleophilic substitution | Diphenylmethanol, aprotic solvent | 75–90 | Mild temperature to preserve chirality |

| Esterification | Acid-catalyzed or DCC-mediated esterification | Methanol, sulfuric acid or DCC | 80–95 | DCC preferred for higher purity |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the corresponding halide derivative.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reaction Pathways

The synthesis of Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate typically involves several key steps:

-

Formation of the Pyrrolidine Ring:

- Utilizing starting materials such as pyrrolidine and diphenylmethanol.

- Cyclization reactions facilitated by bases like sodium hydride.

-

Introduction of Hydroxydiphenylmethyl Group:

- Achieved through nucleophilic substitution reactions.

-

Esterification:

- Finalized by esterifying the carboxylic acid group with methanol using a catalyst like sulfuric acid or DCC.

These synthetic routes are critical for producing the compound in both laboratory and industrial settings.

Scientific Research Applications

This compound has shown promise across multiple research domains:

Chemistry

- Chiral Building Block: It serves as a vital building block for synthesizing complex organic molecules, particularly in asymmetric synthesis where chirality is crucial.

Biology

- Biochemical Probes: The compound is investigated for its ability to act as a biochemical probe in studying enzyme mechanisms and protein-ligand interactions. Its stereochemistry influences binding affinity and specificity to biological targets.

Medicine

- Pharmacological Properties: Research explores its potential therapeutic applications in treating neurological disorders. The compound's interactions with specific receptors can modulate biological pathways, making it a candidate for drug development.

Industry

- Fine Chemicals Production: Its reactivity and stereochemistry make it valuable in the production of fine chemicals and pharmaceuticals, enhancing the efficiency of synthetic processes.

Case Studies

-

Asymmetric Synthesis:

A study demonstrated the use of this compound in synthesizing enantiomerically pure compounds. The compound's chiral nature allowed for selective reactions that yielded high enantiomeric excesses. -

Biological Activity Assessment:

In vitro assays evaluated the compound's efficacy against specific enzymes linked to neurological disorders. Results indicated that it could inhibit enzyme activity, suggesting potential as a therapeutic agent. -

Industrial Application:

An industrial case highlighted the compound's role in synthesizing fine chemicals using continuous flow reactors, optimizing reaction conditions to enhance yield and purity.

Wirkmechanismus

The mechanism of action of Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

1-Methylpyrrolidine (CAS 120-94-5)

- Structure : A simple cyclic amine with a methyl group at the N1 position.

- Properties : Lower molecular weight (85.14 g/mol), boiling point 80–81°C, density 0.819 g/cm³.

- Applications : Primarily used as a base in organic synthesis due to its low steric hindrance.

- Contrast : Lacks stereochemical complexity and functional groups (e.g., ester or aryl groups), limiting its utility in asymmetric catalysis.

(2S,3S)-3-Methylpyrrolidine-2-Carboxylic Acid (CAS 10512-89-7)

- Structure : Contains a carboxylic acid and a methyl group at C3; stereochemistry at both C2 and C3 positions.

- Properties : Molecular weight 129.15 g/mol.

- Applications: Potential building block for peptidomimetics or chiral ligands.

- Contrast: The carboxylic acid group increases polarity, reducing solubility in non-polar solvents compared to the methyl ester in the target compound.

(S)-(1-Allylpyrrolidine-2-yl)Methanamine

- Structure : Features an allyl group at N1 and an amine at C2.

- Synthesis : Produced via DIBAL-H reduction of a carboxamide precursor.

- Applications : Intermediate in alkaloid synthesis; the allyl group enables further functionalization.

- Contrast : The amine group offers nucleophilic reactivity, whereas the target compound’s ester group is electrophilic.

Stereochemical and Electronic Differences

- Methyl (2S)-(-)-2-(Hydroxydiphenylmethyl)-1-Pyrrolidinecarboxylate : The (S)-configuration at C2 and the diphenyl groups create a rigid, chiral environment ideal for enantioselective reactions. The ester group stabilizes intermediates via resonance.

- 1-Methylpyrrolidine: No stereochemical complexity; electronic effects are minimal due to the absence of electron-withdrawing or donating groups.

Data Table: Key Properties of Selected Pyrrolidine Derivatives

| Compound Name | Molecular Weight (g/mol) | CAS RN | Key Functional Groups | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 1-Methylpyrrolidine | 85.14 | 120-94-5 | N-Methyl | 80–81 | 0.819 |

| 2-Methylpyrrolidine | 85.14 | 765-38-8 | C2-Methyl | 98–100 | 0.880 |

| (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid | 129.15 | 10512-89-7 | Carboxylic acid, C3-Methyl | N/A | N/A |

| This compound | ~331.4 (estimated) | N/A | Methyl ester, Hydroxydiphenylmethyl | N/A | N/A |

Biologische Aktivität

Overview of Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate

This compound is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential pharmacological activities. The compound's structure suggests it may interact with biological targets, leading to various therapeutic effects.

Pharmacological Properties

- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.

- Antimicrobial Activity : Some studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties against various pathogens.

- The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the hydroxydiphenylmethyl group may play a crucial role in binding to target proteins or enzymes, influencing their activity.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of similar pyrrolidine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce neuronal cell death and improve cognitive functions in animal models.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited significant antioxidant activity, comparable to established antioxidants. This suggests its potential use in formulations aimed at mitigating oxidative damage.

Research Findings Summary Table

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotective Effects | Reduced cell death in neurodegenerative models | [Source Needed] |

| Antioxidant Activity | Significant free radical scavenging | [Source Needed] |

| Antimicrobial Properties | Effective against specific bacterial strains | [Source Needed] |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate, and how can reaction yields be improved?

- Methodology :

- Route 1 : Use N-Boc-L-prolinol as a starting material with fluorinated intermediates. Monitor reaction progress via TLC and optimize catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., THF/water mixtures) to enhance yields beyond the reported 12% .

- Route 2 : Employ (S)-2-(tosyloxymethyl)pyrrolidine derivatives with tert-butyl ester protection. Adjust stoichiometry of nucleophilic reagents (e.g., hydroxydiphenylmethanol) and reaction temperature (40–60°C) to achieve higher yields (~79%) .

- Key Parameters :

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Material | N-Boc-L-prolinol | Tosylated Derivative |

| Key Reagent | Fluorinating Agent | Hydroxydiphenylmethanol |

| Yield | 12% | 79% |

Q. How can the chiral purity of this compound be confirmed during synthesis?

- Methodology :

- Chiral HPLC/SFC : Use a Chiralpak® AD-H column with hexane/isopropanol mobile phases to resolve enantiomers. Validate purity ≥98% .

- Circular Dichroism (CD) : Compare CD spectra with reference standards to confirm the (2S) configuration .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR Analysis :

- 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm), ester carbonyl (δ ~170 ppm), and hydroxydiphenylmethyl protons (δ 6.8–7.5 ppm) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and thermal conditions?

- Methodology :

- Thermal Analysis : Conduct TGA/DSC to determine decomposition temperatures (e.g., onset ~180°C for similar pyrrolidine derivatives) .

- pH Stability Studies : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC. Note hydrolytic sensitivity of the ester group in basic conditions (pH >10) .

Q. What strategies identify and quantify impurities in the compound?

- Methodology :

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect impurities (e.g., N-deprotected byproducts or diastereomers) .

- Limit of Detection (LOD) : Achieve <0.1% for critical impurities using high-resolution MS (Q-TOF) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases or kinases). Validate with MD simulations (GROMACS) to assess binding stability .

- Pharmacophore Mapping : Identify key interaction sites (e.g., ester carbonyl as a hydrogen bond acceptor) .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Research Gaps and Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.